molecular formula C₁₉H₁₈D₈N₆O₉S₃ B1146652 Cefepime-D8 Sulfate CAS No. 131857-33-5

Cefepime-D8 Sulfate

Cat. No. B1146652
M. Wt: 586.69
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cefepime-D8 Sulfate is a deuterated form of Cefepime Sulfate, a fourth-generation cephalosporin antibiotic . It is used to treat a wide range of bacterial infections . Cefepime-D8 Sulfate is a stable isotope-labeled compound used for research purposes and can be used as an internal standard in mass spectrometry .


Synthesis Analysis

The synthesis of Cefepime-D8 involves the treatment of Diphenylmethyl 7-benzylideneamino-3-chloromethyl-3-cephem-4-carboxylate with sodium iodide to afford the iodide, which is then allowed to react with N-methyl-d3-pyrrolidine to give the quarternary salt .


Molecular Structure Analysis

Cefepime-D8 Sulfate has a molecular formula of C19H26N6O9S3 . The basic cephem ring at position 7 is modified chemically to increase the cephalosporins’ stability against β-lactamase enzymes .


Chemical Reactions Analysis

Cefepime, the parent compound of Cefepime-D8, is known to inhibit bacterial cell wall synthesis by covalently binding enzymes responsible for the final step in transpeptidation during peptidoglycan wall synthesis .


Physical And Chemical Properties Analysis

Cefepime-D8 Sulfate is widely distributed in biological fluids and tissues with an average volume of distribution of 0.2 L/kg in healthy adults with normal renal function . Protein binding is relatively low (20%), and elimination is mainly renal .

Safety And Hazards

Cefepime-D8 Sulfate should be handled with care. Avoid formation of dust and aerosols. Use non-sparking tools. Prevent fire caused by electrostatic discharge steam .

Future Directions

Cefepime is generally safe and efficacious, with a goal exposure target of 70% time of the free drug concentration over the minimum inhibitory concentration for clinical efficacy . In recent years, reports of neurotoxicity have increased, specifically in patients with impaired renal function . This suggests that future research may focus on understanding and mitigating this risk.

properties

IUPAC Name

(6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(2,2,3,3,4,4,5,5-octadeuterio-1-methylpyrrolidin-1-ium-1-yl)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;sulfuric acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N6O5S2.H2O4S/c1-25(5-3-4-6-25)7-10-8-31-17-13(16(27)24(17)14(10)18(28)29)22-15(26)12(23-30-2)11-9-32-19(20)21-11;1-5(2,3)4/h9,13,17H,3-8H2,1-2H3,(H3-,20,21,22,26,28,29);(H2,1,2,3,4)/b23-12-;/t13-,17-;/m1./s1/i3D2,4D2,5D2,6D2;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCRAHWHSZYCYEI-XWGFBCJBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1(CCCC1)CC2=C(N3C(C(C3=O)NC(=O)C(=NOC)C4=CSC(=N4)N)SC2)C(=O)[O-].OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1(C(C([N+](C1([2H])[2H])(C)CC2=C(N3[C@@H]([C@@H](C3=O)NC(=O)/C(=N\OC)/C4=CSC(=N4)N)SC2)C(=O)[O-])([2H])[2H])([2H])[2H])[2H].OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N6O9S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

586.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(6R,7R)-7-[[(2Z)-2-(2-Amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(2,2,3,3,4,4,5,5-octadeuterio-1-methylpyrrolidin-1-ium-1-yl)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;sulfuric acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.